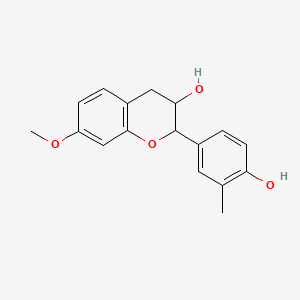
2-Methyl-N-phenylhex-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-phenylhex-5-enamide is an organic compound with the molecular formula C₁₃H₁₇NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structure, which includes a phenyl group attached to the nitrogen atom and a hex-5-enamide chain with a methyl substitution at the second position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-phenylhex-5-enamide can be achieved through various methods. One common approach involves the reaction of 2-methylhex-5-enoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, electrosynthesis methods have been explored for the preparation of amides, offering a greener and more sustainable approach .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-phenylhex-5-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-N-phenylhex-5-enamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-N-phenylhex-5-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylhex-5-enamide: Similar structure but lacks the methyl substitution at the second position.
2-Methyl-N-phenylpent-4-enamide: Similar structure but with a shorter carbon chain.
2-Methyl-N-phenylhept-6-enamide: Similar structure but with a longer carbon chain
Uniqueness
2-Methyl-N-phenylhex-5-enamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the second position can affect the compound’s steric and electronic properties, distinguishing it from other similar amides .
Properties
CAS No. |
114662-84-9 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-methyl-N-phenylhex-5-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-4-8-11(2)13(15)14-12-9-6-5-7-10-12/h3,5-7,9-11H,1,4,8H2,2H3,(H,14,15) |
InChI Key |
OYKDGPHGANWZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
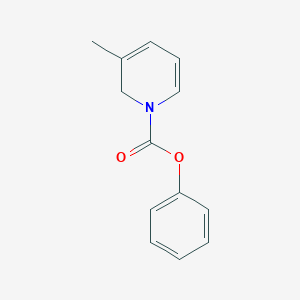
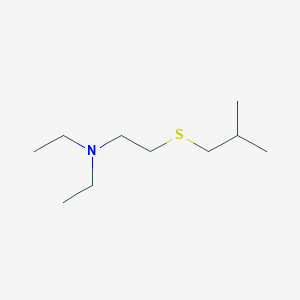

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
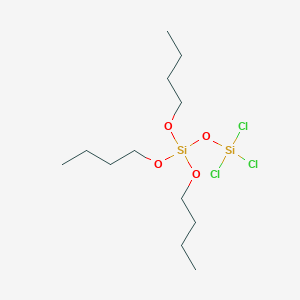
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
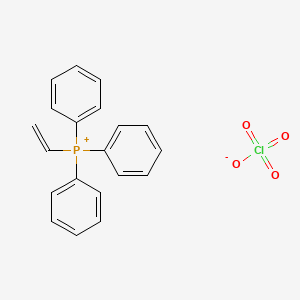
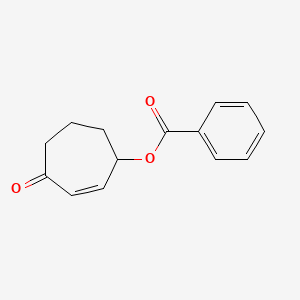
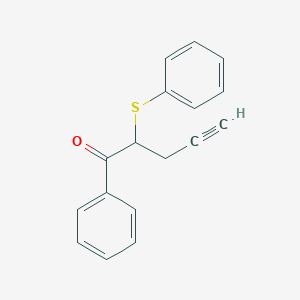
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
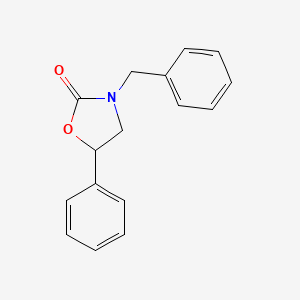
![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)
